2-(7-Fluoro-2H-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(7-Fluoro-2H-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that features a fluorinated benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoro-2H-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 7-fluoro-2H-1,3-benzodioxole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(7-Fluoro-2H-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The fluorinated benzodioxole moiety can undergo reduction reactions under specific conditions.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic ester group reacts with aryl or vinyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Substitution: Palladium catalysts such as palladium(II) acetate, along with bases like potassium carbonate, in solvents like toluene or ethanol.
Major Products Formed
Oxidation: 7-Fluoro-2H-1,3-benzodioxol-4-ylboronic acid.
Reduction: Reduced derivatives of the fluorinated benzodioxole moiety.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
2-(7-Fluoro-2H-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the preparation of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(7-Fluoro-2H-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain active site serine or threonine residues. The fluorinated benzodioxole moiety may also contribute to the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-2H-1,3-benzodioxol-4-ylboronic acid: Shares the fluorinated benzodioxole moiety but lacks the tetramethyl-1,3,2-dioxaborolane group.
4-Fluoro-2,3-methylenedioxyphenylboronic acid: Similar structure with a different substitution pattern on the benzodioxole ring.
Uniqueness
2-(7-Fluoro-2H-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the fluorinated benzodioxole moiety and the tetramethyl-1,3,2-dioxaborolane group
Properties
IUPAC Name |
2-(7-fluoro-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(15)11-10(8)16-7-17-11/h5-6H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTGYHYHKYOTDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)F)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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